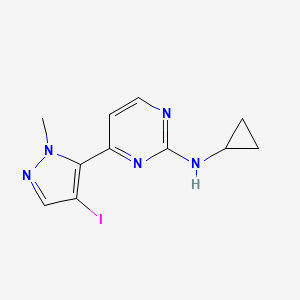
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is then heated to reflux, and the product is isolated by distillation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3)
Conditions: Reflux, inert atmosphere
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can be phosphoramidates, phosphorothioates, or phosphorates.
Hydrolysis Products: Phosphoramidic acid derivatives.
科学的研究の応用
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The chlorine atoms in the compound are highly reactive and can be displaced by nucleophiles, leading to the formation of stable phosphoramidic derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .
類似化合物との比較
Similar Compounds
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphonic dichloride
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphorothioic dichloride
- (1-methyl-1H-pyrrol-2-yl)carbonylphosphorodithioic dichloride
Uniqueness
(1-methyl-1H-pyrrol-2-yl)carbonylphosphoramidic dichloride is unique due to its specific reactivity and the stability of its phosphoramidic derivatives. Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .
特性
分子式 |
C6H7Cl2N2O2P |
|---|---|
分子量 |
241.01 g/mol |
IUPAC名 |
N-dichlorophosphoryl-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C6H7Cl2N2O2P/c1-10-4-2-3-5(10)6(11)9-13(7,8)12/h2-4H,1H3,(H,9,11,12) |
InChIキー |
WCWRDCLEQQQPTI-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1C(=O)NP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


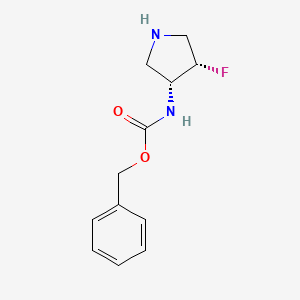
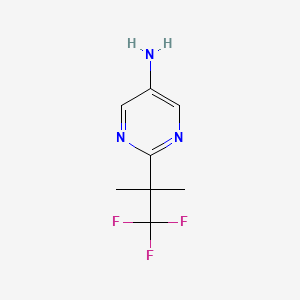
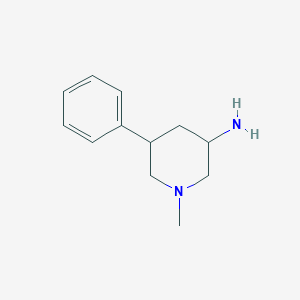
![5-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13059130.png)
![7-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13059131.png)
![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino acetate](/img/structure/B13059147.png)




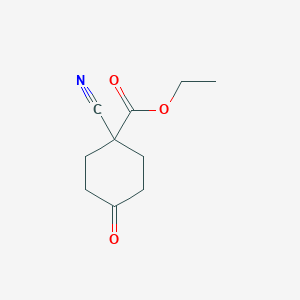

![Methyl 6-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13059192.png)
